Journal Name:IEEE Transactions on Sustainable Energy
Journal ISSN:1949-3029
IF:8.31
Journal Website:http://www.ieee-pes.org/ieee-transactions-on-sustainable-energy
Year of Origin:0
Publisher:Institute of Electrical and Electronics Engineers Inc.
Number of Articles Per Year:185
Publishing Cycle:
OA or Not:Not
CO2 and H2O as sweep gases elevated carbon stability and decreased phytotoxicity of biochars
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.cej.2023.145035
As a crucial pyrolysis factor for biochar production, the mechanistically effect of different sweep gases on the inherent multi-level chemical structure of biochars is poorly understood, impeding the widespread use of biochars as sustainable carbon-negative materials. This study investigated the effect of CO2 and H2O as sweep gases relative to N2 on the physic-chemical properties of biochars derived from sawdust (SBC-N/C/H) and pig manure (PBC-N/C/H) at 300–700 °C. Meanwhile, carbon sequestration potential and potential environmental risks of SBC-N/C/H and PBC-N/C/H were comprehensively evaluated. Unlike N2, CO2 showed a superior effect on biochar (especially SBCs with more carbonaceous substances), decreased the oxygenated-functional groups content in SBC-C (4.6%–28.1%) relative to SBC-N (25.5%–37.4%) via cracking reaction. Besides, CO2 stimulated the formation of pore structure in biochar (surface area increased from 15.2 m2/g in SBC700-N to 24.1 m2/g in SBC700-C) by boudouard reaction·H2O exhibited a similar but less pronounced effect with CO2, leading to a lower H/C ratio in biochar by aggravated demethylation of methoxyl groups and facilitating a more developed pore structure with water–gas reaction. Both CO2 and H2O enhanced the carbon stability of biochar and carbon sequestration potential in SBC500-C (30.1%) and SBC500-H (28.7%) was higher than SBC500-N (25.6%). Moreover, CO2 and H2O exhibited excellent performance in mitigating phytotoxicity of biochars (especially for PBCs) to radish and cucumber seeds via the reduced release of polycyclic aromatic hydrocarbons and heavy metals. These results proposed an effective approach to improve long-term carbon sequestration and environmental safety of biochars.
Detail
Na3VMn0.5Ti0.5(PO4)3/C with active Na+ hopping sites for high-rate and durable sodium-ion batteries
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.cej.2023.144994
This study established the carbon-coated Na3VMn0.5Ti0.5(PO4)3/C (NVMTP/C) as a high-energy cathode material of the NASICON family for next-generation sodium-ion batteries (SIBs). When subjected to electrochemical sodium storage testing, the NVMTP/C cathode provided a stable specific capacity of 160.3 mAh/g with three electron reactions (average working voltage ∼ 3.4 V) during the Na+ (de)insertion routine, achieving a superior energy output of 544 Wh kg−1 among the NASICON family of SIBs. Benefiting from the characteristic NASICON structure and established multiple redox couples, the cathode delivered excellent rate capability (82 mAh/g at 17 C, 1 C = 176 mAh/g), in addition to excellent cycling permanence at low and high current surges (104 mAh/g after 500 cycles at 0.85 C and 84 mAh/g after 3000 cycles at 11.34 C, respectively). Computational studies based on first principle calculations and density of states (DOS) attributed the superior electrochemical properties of NVMTP/C cathode to its substantial Na+ hopping sites facilitating the unhindered multi-electron transfer reactions (V2+/3+, V3+/4+, Ti3+/4+, and V4+/5+) reversibly at their respective redox potentials. The detailed DOS analysis revealed that the varying electronic configuration due to the co-swapping of Ti and Mn significantly uplifts the electronic conductivity of the NVMTP/C cathode. Further calculation studies clearly indicate lower activation energy for active Na+ hopping and hence faster Na-diffusion thus suggesting that the present NVMTP/C cathode can have definite commercial prospects.
Detail
Copper Azide-based Complexes without Repulsive Steric Clashes between Azides for Advanced Primary Explosives
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.cej.2023.144982
Primary explosives are essential energy transfer materials in explosive systems. At present, heavy metal-containing materials, such as lead azide (LA), are still the most widely used primary explosives. Copper azide (CA)-based primary explosives are considered as promising replacements for LA. However, there has little advancement in the high initiation performance and high safety of CA-based primary explosives because of the absence of the relevant theories and structural models. Herein, we report [Cu(N3)(2-bmttz)]n 1 with the exceptionally remarkable initiating capability and high safety. Performance tests indicated only 5 mg of 1 can successfully ignite the commercial secondary explosive RDX, as 1/6 priming charge of LA, demonstrating 1 is possibly the most efficient primary explosive known to date. Moreover, 1 possesses the rarely low impact sensitivity (IS = 2.5 J), which is comparable to that of LA and better than most of reported CA-based candidates. Both experimental and theoretical studies have shown that passivation of high-energy primary explosives can be achieved through the coordination between functional ligands and azide ions, in which azide ions without repulsive steric clashes only act as energetic building blocks. This work offers a new insight for designing high performance primary explosives for applications in advanced explosive systems.
Detail
Realizing highly efficient blue electrofluorescence by optimized hybridized local and charge transfer state and balanced carrier mobilities
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.cej.2023.144950
Carrier mobilities of emitter layer materials are crucial for the efficiency and efficiency stability of non-doped organic light-emitting diodes (OLEDs). However, realizing high and balanced carrier mobilities, particularly electron mobility for organic materials, remains challenging. Herein, we design four blue-emissive quasi-equivalent hybridized local and charge transfer (HLCT) benzoxazole-phenylcarbazole derivatives, and discover the influence of three molecular designs (meta-linkage, phenyl-increasing and large group substitution) on OLED performance. Phenyl group insertion can enhance π-conjugation and regulate the locally excited (LE) component of the HLCT state, which not only contributes to high photoluminescent quantum yield (PLQY) but also maintains the charge-transfer (CT) property for the triplet utilization in OLED. More importantly, π-conjugation enhancement contributes to more regular aggregation, increasing carrier mobilities. Meanwhile, a large group (e.g., tert-butyl) substitution can hinder aggregation and afford bad carrier mobilities between adjacent molecules. As a result, we realize balanced and boosted carrier mobilities (hole: 2.64 × 10−6 cm2 V−1 s−1; electron: 2.40 × 10−5 cm2 V−1 s−1) in the non-doped OLED of 2-(4′-(9-phenyl-9H-carbazol-3-yl)-[1,1′-biphenyl]-4-yl)benzo[d]oxazole (3-PCZPBO), corresponding to the highest external quantum efficiency (EQEmax) of 7.1% with low efficiency rolling-off. This study provides a valuable strategy for the design of efficient blue emitters.
Detail
Demonstrating the feasibility of a novel solar photo-Fenton strategy for full-scale operationalization according to EU 2020/741 disinfection targets for water reuse
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.cej.2023.144935
A novel solar photo-Fenton strategy based on the simultaneous supply of Fe3+-NTA, H2O2 and NaOCl has been proven, for the first time, to meet the more restricted disinfection requirements set by the EU 2020/741 Regulation on wastewater reuse. Operational settings near to real conditions were considered to encourage future operationalization at full-scale. This novel approach, operating in continuous flow mode, has proceeded to effectively reduce Escherichia coli, Clostridium perfringens and MS2 coliphage, along with total coliforms (TC) and Enterococcus faecalis load, with total inactivation levels ≥ 5 log-units for E. coli, E. faecalis, and MS2, 4 log-units TC and 3.5 log-units C. perfringens. Despite validation targets for coliphages (≥6 log-units) and C. perfringens (≥5 log-units) were not attained, it appears feasible by lightly increasing NaOCl concentration. Additionally, the remaining E. coli load in the photoreactoŕs effluent was within the strictest EU 2020/741 monitoring threshold (≤10 CFU/100 mL). Therefore, the rearrangement of oxidants concentration should be further explored, as this new strategy is shown as a promising technology to address the challenge disinfection presented for full-scale operation. This showing a high potential to produce water that complies with the highest EU 2020/741 standards (Class A), with no additional adjustments required to produce water within the Classes with fewer restrictions (B, C, and D).
Detail
A strong soy protein-based adhesive with excellent water retention
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.cej.2023.145037
Traditional synthetic resin adhesives release harmful substances and can be replaced with more sustainable, eco-friendly, and healthier soy protein-based adhesives. However, the low water retention of these adhesives leads to an unstable bonding performance, which hampers their widespread application. Enhancing the water retention of the adhesive while maintaining its bonding and coating performance poses a significant challenge. In this work, a “bond-stitch” topology was designed and constructed by free radical copolymerization between acrylic acid and zwitterionic sulfobetaine methacrylate. This topology was combined with lithium chloride and a self-made epoxy crosslinking agent to construct a water-retaining and enhancing structure in soy protein adhesive systems, achieving simultaneous improvement in water retention, bonding strength, and coating performance. The adhesive exhibited an average shear strength of 1.77 MPa for wood and 1.82 MPa for stainless steel. Additionally, the coating performance was significantly improved, allowing uniform coating on wet poplar veneers (up to 120% moisture content) and low surface free energy substrates. Importantly, the adhesive allowing over 75% of the mass to remain after 24 h of storage in an open environment. This strong water-retaining and enhancing structure construction strategy offers a promising way to develop bio-based adhesives and hydrogels, promoting their widely application.
Detail
Novel facile synthesis and room-temperature sintering of copper nanowires for solution-processed transparent conductive films
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.cej.2023.145030
Copper nanowires (Cu NWs) are considered as the potential alternative material for indium tin oxide (ITO) which is widely used in various photoelectric devices. However, the effective and full solution-processed technology for Cu NWs transparent conductive films (TCFs) with excellent performance is lacking. Here, a facile “heterogeneous-self reduction” approach was proposed for Cu NWs synthesis with the yield as high as 62.2% using nether reductant nor crystal seed. Copper glycine heated with hexadecyltrimethylammonium chloride and oleylamine, decomposed continuously to release Cu atoms, which were nucleated and grown anisotropically into Cu NWs with aspect ratio > 1000. The “pickling-chemical sintering” solution-process was applied to form the Cu NWs TCFs using the synthesized Cu NWs. Oleylamine on the surface of purified Cu NWs was removed by pickling with acetic acid solution. After coating on PET film, the surface oxide of Cu NWs could be reduced to Cu (0) by NaBH4 solution, and the sintering of Cu NWs can be realized simultaneously. The Cu NWs TCF with a sheet resistance of 34.7 Ω sq–1 at a transmittance of 91.1% exhibits the excellent performance in capacitive sensing. This work is expected to promote the full-solution preparing of Cu NWs TCFs.
Detail
Facile synthesis of 2D/0D Bi2O3/MnO2 Z-scheme heterojunction for enhanced visible light-assisted photocatalytic degradation of acetaminophen
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.cej.2023.144969
The construction of heterojunctions is a prominent strategy for improving the photocatalytic activity of semiconductor nanoparticles. In this study, a novel visible-light-driven 2D/0D Bi2O3/MnO2 (BMO) Z-scheme heterojunction was fabricated through a facile room-temperature solution-phase synthesis scheme to achieve enhanced photocatalytic degradation of acetaminophen (ACT). The BMO nanocomposite achieved 94.3% degradation efficiency at 0.0202 min−1 in 120 min, approximately 3.5 and 3.8 times higher than the degradation rate of the individual MnO2 and Bi2O3 photocatalysts, respectively. Based on electron paramagnetic resonance spectra and Mott-Schottky measurements, a Z-scheme heterojunction appeared between the Bi2O3 nanoflakes and MnO2 nanoparticles. The effective charge separation and electron transfer efficiency due to Z-scheme heterojunction and a narrow band gap of 2.10 eV were responsible for the enhanced photocatalytic performance. Further, the intermediates and end products of ACT degradation were identified, and plausible degradation pathways were established. Additionally, the performance of BMO in various real water matrices was evaluated. The degradation efficiency was highest in deionized water, followed by tap water, municipal, hospital, and pharmaceutical industry wastewater. Eventually, a mathematical model based on an artificial neural network has been developed to predict the photocatalytic process. Besides, the excellent photocatalytic performance of the BMO nanocomposite remained intact even after five consecutive cycles. The results of this study elicit crucial insights into synthesizing highly efficient and stable Z-scheme heterojunction photocatalysts to degrade emerging contaminants.
Detail
A laboratory observation for gases transport in shale nanochannels: Helium, nitrogen, methane, and helium-methane mixture
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.cej.2023.144939
Mudstones are widely distributed in sedimentary basins with abundant nanopores and has very low fluid mobility. It is widely accepted that gas migration in micro-nanochannels no longer follows Darcy's law and the Hagen-Poiseuille equation and that molecular kinetic features profoundly influence gas migration in micro-nanochannels. Here, we characterize the nanochannel sizes of Longmaxi Shale cores under different overburden pressure and pore pressure conditions. And the apparent permeabilities of individual component gases (helium, nitrogen, and methane) in different size nanochannels are compared. Then the variations for components and methane carbon isotope values of the overflowing helium-methane mixture are analyzed. The results show that the molecular slippage effect contributes significantly to the transport of the three gases, especially at low pore pressures; helium has the largest apparent permeability because of its largest molecular mean free path (or Knudsen number). Methane has the smallest molecular mean free path, and the adsorption effect reduces channel size and increases surface roughness, which inhibits the molecular slip effect and therefore results in methane having the smallest apparent permeability. Helium has a transport advantage in the helium-methane mixture due to its Knudsen number advantage, and the larger Knudsen number of 12CH4 likewise leads to a transport advantage over 13CH4. This study suggests that the molecular slippage effect may be an important molecular dynamics mechanism for the efficient development of shale gas. Pressure gradient-driven transport of helium-bearing gas in nanochannels is an essential mechanism for helium enrichment, and high-grade helium reservoirs should occur in secondary low-pressure reservoirs in the basin.
Detail
A recent trend in anaerobic digestion (AD): Enhancement of microbiome and digestibility of feedstocks via abiotic stress factors for biomethanation
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.cej.2023.145047
Anaerobic digestion (AD) is a potential environment-benign approach to stabilize biowaste and subsequently generate biomethane. The complete utilization of biowaste in AD relies on substrate composition, microbial activity, and abiotic stress factors (ASFs). The recent research trend on the ASFs applications (including salinity, micronutrients, micro-aeration, and organic substances) to improve digestibility and biomethanation from different feedstocks has increased. Previous reviews have emphasized only the effect of operational parameters (such as temperature, pH, digestion times, and co-substrates) on AD efficiency. However, no review discussed the recent ASFs application in AD. Thus, this review intends to fully cover the effects of ASFs on substrate digestibility, biomethanation, microbial shifts, functional enzymes, and metabolic pathways. Salinity stress was reported to enhance biomethane (by 13–49%), microbial abundance (Methanosaeta and Methanosarcina), enzymes (including hydrolases, dehydrogenases, and co-enzyme F420), and metabolic pathways (solute transfer and ATP synthesis) at the lab-scale. The micro-aeration stress enhanced biomethanation owing to increased activity of hydrolases, volatile fatty acids production/oxidation, and high sulfide mitigation (upto 90%) at both lab. and pilot-scale. Micronutrient stress improved biomethanation by 10–50% and 30–65% at the lab. and pilot-scale, respectively, due to high direct interspecies electron transport which increases the abundance of Methanobrevibacter and Methanosarcina. Antibiotics augmented the biowaste solubilization and biomethane production upto 70 and 46%, respectively. Binary ASFs application in AD also facilitated the feedstock digestibility and biomethanation. However, the integration of multiple ASFs to attain high biomethanation and a holistic understanding of synergistic mechanisms needs more research.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 ENERGY & FUELS 能源与燃料2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.30 61 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/tste-pes